![molecular formula C22H24N2O2 B4186159 2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide](/img/structure/B4186159.png)
2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide
Overview
Description
2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide is a chemical compound that belongs to the class of indole-based compounds. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Scientific Research Applications
2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit significant anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of 2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in cancer cell proliferation and inducing apoptosis in cancer cells. Additionally, it may exert its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide in lab experiments is its potential for use in drug discovery and medicinal chemistry. However, one of the limitations is that the compound may be difficult to synthesize and purify, which can make it challenging to obtain sufficient quantities for experiments.
Future Directions
There are several future directions for research on 2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide. One potential direction is to further investigate its anti-cancer activity and determine its efficacy in animal models. Additionally, further studies are needed to fully understand its mechanism of action and explore its potential applications in the treatment of neurodegenerative diseases. Finally, future research may focus on developing more efficient and cost-effective methods for synthesizing and purifying this compound.
properties
IUPAC Name |
2-(3-acetyl-7-ethylindol-1-yl)-N-(2-phenylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-3-18-10-7-11-19-20(16(2)25)14-24(22(18)19)15-21(26)23-13-12-17-8-5-4-6-9-17/h4-11,14H,3,12-13,15H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGGYZCAUPDGFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)NCCC3=CC=CC=C3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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